molecular formula C13H13NO B15258328 (6-Methyl-3-phenyl-2-pyridinyl)methanol

(6-Methyl-3-phenyl-2-pyridinyl)methanol

Cat. No.: B15258328
M. Wt: 199.25 g/mol
InChI Key: WYCHVNYGINUYEJ-UHFFFAOYSA-N
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Description

(6-Methyl-3-phenylpyridin-2-yl)methanol is an organic compound with the molecular formula C13H13NO. It is a derivative of pyridine, featuring a phenyl group and a methyl group attached to the pyridine ring, along with a hydroxymethyl group at the second position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-methyl-3-phenylpyridin-2-yl)methanol typically involves the reaction of 2-chloro-6-methylpyridine with phenylmagnesium bromide (Grignard reagent) followed by hydrolysis. The reaction conditions generally include:

    Solvent: Anhydrous ether or tetrahydrofuran (THF)

    Temperature: Room temperature to reflux

    Reagents: Phenylmagnesium bromide, water, and acid (for hydrolysis)

Industrial Production Methods

While specific industrial production methods for (6-methyl-3-phenylpyridin-2-yl)methanol are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(6-Methyl-3-phenylpyridin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: (6-Methyl-3-phenylpyridin-2-yl)carboxylic acid

    Reduction: (6-Methyl-3-phenylpyridin-2-yl)methanol (alcohol)

    Substitution: Various substituted derivatives depending on the electrophile used (e.g., nitro, bromo, or chloro derivatives)

Scientific Research Applications

(6-Methyl-3-phenylpyridin-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (6-methyl-3-phenylpyridin-2-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with biological targets, while the phenyl and pyridine rings can participate in hydrophobic interactions and π-π stacking. These interactions can influence the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • (2-Methyl-6-phenylpyridin-3-yl)methanol
  • (2-Chloro-6-phenylpyridin-4-yl)methanol
  • (2-Chloro-5-phenylpyridin-3-yl)methanol

Uniqueness

(6-Methyl-3-phenylpyridin-2-yl)methanol is unique due to the specific positioning of the methyl and phenyl groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The presence of the hydroxymethyl group at the second position also adds to its distinctiveness, providing a site for further chemical modifications and interactions.

Properties

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

(6-methyl-3-phenylpyridin-2-yl)methanol

InChI

InChI=1S/C13H13NO/c1-10-7-8-12(13(9-15)14-10)11-5-3-2-4-6-11/h2-8,15H,9H2,1H3

InChI Key

WYCHVNYGINUYEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)C2=CC=CC=C2)CO

Origin of Product

United States

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